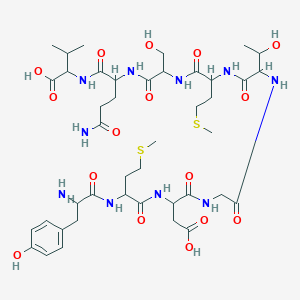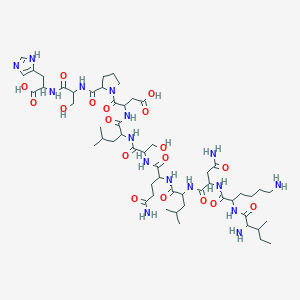
4,7-Dichloro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole, 4,7-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including light-emitting diodes, organic solar cells, and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .
Industrial Production Methods
Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger π-conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of base and solvent like toluene or THF.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 1,2-diaminobenzene.
Coupling Products: Larger π-conjugated systems and polymers.
Scientific Research Applications
2,1,3-Benzothiadiazole, 4,7-dichloro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used in similar applications.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing ability and reactivity in substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials .
Properties
CAS No. |
2207-34-3 |
|---|---|
Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,7-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |
InChI Key |
MUSCKZMSNWPOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
